Cefotiam dihydrochloride hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

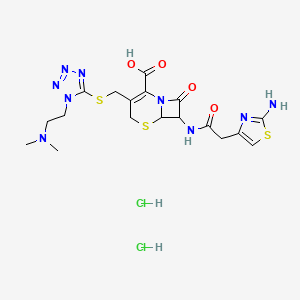

7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N9O4S3.2ClH/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10;;/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRRTAXZCKVRON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl2N9O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Cefotiam Dihydrochloride Hydrate on Bacterial Cell Walls: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotiam (B1212589) dihydrochloride (B599025) hydrate (B1144303) is a second-generation cephalosporin (B10832234) antibiotic with a well-established mechanism of action centered on the disruption of bacterial cell wall synthesis. This guide provides a detailed examination of the molecular interactions and cellular consequences of cefotiam activity. By targeting and covalently binding to essential penicillin-binding proteins (PBPs), cefotiam effectively inhibits the transpeptidation step in peptidoglycan synthesis. This leads to the formation of a defective cell wall, unable to withstand osmotic pressure, ultimately resulting in bacterial cell lysis and death. This document consolidates quantitative data on its efficacy, details key experimental protocols for its study, and provides visual representations of its mechanism and associated research methodologies.

Introduction

Cefotiam is a parenteral cephalosporin antibiotic characterized by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal action is a direct result of the inhibition of cell wall synthesis, a process vital for bacterial integrity and survival.[1][2][3] The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, provides structural support and protection from osmotic lysis.[4] Cefotiam's targeted disruption of peptidoglycan synthesis makes it an effective therapeutic agent against a variety of bacterial infections.[2]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary molecular target of cefotiam is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[2][4] These enzymes are transpeptidases that catalyze the final step of peptidoglycan synthesis: the cross-linking of adjacent peptide side chains.[4] This cross-linking provides the necessary rigidity and strength to the cell wall.

Cefotiam, as a β-lactam antibiotic, mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs. This allows it to bind to the active site of these enzymes, leading to the acylation of the serine residue within the PBP active site. This covalent modification is essentially irreversible and inactivates the enzyme.[4] The inactivation of multiple PBP types, including PBP1a, PBP1b, and PBP3, disrupts the delicate balance of cell wall synthesis and degradation, leading to the accumulation of autolytic enzymes.[4] The compromised cell wall can no longer withstand the internal turgor pressure, resulting in cell swelling, lesion formation, and eventual lysis.[4]

The following diagram illustrates the signaling pathway of cefotiam's action on the bacterial cell wall.

References

- 1. In vitro and in vivo morphological response of Klebsiella pneumoniae to cefotiam and cefazolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In vitro and in vivo morphological response of Klebsiella pneumoniae to cefotiam and cefazolin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Cefotiam Dihydrochloride Hydrate for Research Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Cefotiam (B1212589) dihydrochloride (B599025) hydrate (B1144303), a second-generation cephalosporin (B10832234) antibiotic. The document details the chemical synthesis pathways, purification methodologies, and analytical techniques for quality control, tailored for research and development applications.

Synthesis of Cefotiam Dihydrochloride Hydrate

The industrial synthesis of Cefotiam typically involves a multi-step process starting from 7-aminocephalosporanic acid (7-ACA). The most common route is the aminothiazole-acetyl (ATC) method, which is outlined below.[1][2] This process involves the formation of a key intermediate, 7-amino-3-[[[1-(2-dimethylamino)ethyl]-1H-tetrazol-5-yl]thiomethyl]-3-cephem-4-carboxylic acid (7-ACMT or 7-DMTA), followed by acylation.[1]

Core Precursors

The synthesis relies on three main starting materials:

| Precursor | Chemical Name | Role in Synthesis |

| 7-ACA | 7-aminocephalosporanic acid | Provides the core β-lactam ring structure (cephem nucleus) of the antibiotic.[1] |

| ATA | (2-Amino-4-thiazolyl)acetic acid | Forms the C-7 acyl side chain, which is crucial for the antibiotic's antibacterial spectrum.[1] |

| DMMT | 1-(2-Dimethylaminoethyl)-1H-tetrazole-5-thiol | Forms the C-3 thio-tetrazole side chain, influencing the pharmacokinetic properties.[1] |

Synthetic Pathway

The overall synthesis can be visualized as a two-stage process:

Experimental Protocol: Synthesis

Stage 1: Synthesis of 7-ACMT (7-DMTA)

-

Reaction Setup: In a suitable reactor, add 275 g of acetonitrile (B52724) and 150 g of boron trifluoride etherate as a catalyst.[1] Control the temperature at 10-15°C.[1]

-

Reactant Addition: Add 60 g of 7-ACA and 37.8 g of DMMT to the reactor.

-

Reaction Execution: Maintain the temperature at 25-28°C for a constant temperature reaction of 90 minutes.[1]

-

Work-up: After the reaction period, cool the mixture to 0-10°C and add 225 g of purified water to precipitate the product.[1]

-

Isolation: Filter the resulting solid, which is the 7-ACMT intermediate, and wash it for use in the next step.[1]

Stage 2: Acylation with Activated ATA (ATC-HCl) and Salt Formation

-

Preparation of ATC-HCl: (2-Amino-4-thiazolyl)acetic acid hydrochloride (ATC-HCl) is prepared by reacting 54 g of ATA with 64 g of concentrated hydrochloric acid in 57 g of water. The mixture is heated to 50-60°C for three hours. After cooling and adding acetone (B3395972), the product is filtered and dried, yielding 61.5-62.3 g of ATC-HCl.

-

Acylation Reaction Setup: Dissolve the previously synthesized 7-ACMT in a suitable solvent mixture. Adjust the solution temperature to -5°C.

-

Reactant Addition: Add 62-67 g of ATC-HCl to the 7-ACMT solution.[1]

-

Reaction Execution: Allow the reaction to proceed for 1.0-1.5 hours.[1] Monitor the reaction progress to ensure the residual 7-ACMT is below 3.0%.[1]

-

Work-up and Isolation of Crude Product: After the reaction is complete, add water, methylene (B1212753) dichloride, and concentrated hydrochloric acid. Stir and allow the layers to separate. The aqueous layer, containing the product, is warmed to 20-25°C, and acetone is added to precipitate the crude Cefotiam dihydrochloride.[3] The solid is then filtered, washed with acetone, and dried.[3]

| Step | Parameter | Value |

| Synthesis of 7-ACMT | Temperature | 10-15°C then 25-28°C[1] |

| Reaction Time | 90 minutes[1] | |

| Acylation with ATC-HCl | Temperature | -5°C to 0°C[1] |

| Reaction Time | 1.0 - 1.5 hours[1] | |

| Completion Criteria | 7-ACMT residue < 3.0%[1] | |

| Crude Product Yield | Approximate Yield | 83-85%[3] |

| HPLC Purity (Crude) | ~99.2%[3] |

Purification of this compound

The crude Cefotiam dihydrochloride is purified by recrystallization to remove impurities formed during the synthesis.

Purification Workflow

Experimental Protocol: Purification

-

Dissolution: In a clean reactor, add 90 g of purified water and adjust the temperature to 20-25°C. Add 35-36 g of crude Cefotiam dihydrochloride and stir until completely dissolved.[4]

-

Decolorization: Add 0.9 g of activated carbon and stir for 20 minutes for decolorization.[4]

-

Filtration: Filter the solution to remove the activated carbon. Wash the filter cake with 45 g of purified water.[4]

-

Crystallization: Combine the filtrate and the washings in a new reactor. Add 19 g of concentrated hydrochloric acid.[4] While maintaining the temperature at around 24°C, slowly add approximately 250 g of acetone until the solution becomes turbid.[4]

-

Cooling and Stirring: Cool the mixture to 6°C and stir for 1 hour. Then, continue to add another 130 g of acetone over 1 hour. After the addition, maintain the temperature at 0-5°C and stir for an additional 2 hours.[4]

-

Isolation and Washing: Filter the crystallized product. Wash the filter cake with acetone.

-

Drying: Dry the purified this compound under vacuum.

| Parameter | Value |

| Crude Product to Solvent Ratio (Water) | Approx. 1 g : 2.5 mL[4] |

| Crystallization Solvents | Water, Acetone, Hydrochloric Acid[4] |

| Final Purity (HPLC) | > 99.5%[3] |

| Overall Yield (from 7-ACMT) | Approx. 85-87%[4] |

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of Cefotiam dihydrochloride and detecting any related substances or impurities.

| Parameter | Specification |

| Column | COSMOSIL C18 (25 cm x 4.6 mm, 5 µm)[5] or equivalent |

| Mobile Phase | 0.05 mol/L phosphate (B84403) buffer solution (pH 7.6-7.8) - acetonitrile (88:12)[5] |

| Flow Rate | 1.0 mL/min[5] |

| Detection Wavelength | 254 nm[5] |

| Column Temperature | 25°C[5] |

| Injection Volume | 20 µL |

A common impurity that can be monitored by HPLC is the Δ3(4) isomer of Cefotiam.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized this compound.

| Parameter | Specification |

| Solvent | DMSO-d6[7] |

| Instrument | 600 MHz or higher for detailed analysis[7] |

| Internal Standard | TMS (δ = 0.00 ppm)[7] |

The 1H NMR spectrum of Cefotiam in DMSO-d6 shows characteristic peaks for the protons in the molecule. The 13C DEPT spectrum should show 18 signals, corresponding to the different carbon atoms in the structure.[7]

Common Impurities and Control

During the synthesis and storage of Cefotiam dihydrochloride, several impurities can form. The most common are isomeric impurities, such as the Δ3(4) isomer.[6] The formation of these impurities can be influenced by factors such as temperature and pH. The purification process, particularly the recrystallization step, is crucial for reducing these impurities to acceptable levels.[8] The HPLC method described above is suitable for monitoring the levels of these impurities.[6]

Conclusion

This guide provides a detailed framework for the synthesis and purification of this compound for research purposes. The described protocols for synthesis, purification, and analysis are based on established methods and provide a solid foundation for obtaining high-purity material. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available equipment. Careful monitoring of reaction parameters and rigorous analytical testing are essential to ensure the quality and purity of the final product.

References

- 1. benchchem.com [benchchem.com]

- 2. CN103012436A - Preparation method of cefotiam hydrochloride - Google Patents [patents.google.com]

- 3. CN101045733B - Preparation method of cefotiam chloride - Google Patents [patents.google.com]

- 4. CN103601737B - A kind of preparation method of cefotiam hydrochloride - Google Patents [patents.google.com]

- 5. Cefotiam Hydrochloride | C18H25Cl2N9O4S3 | CID 47896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Study on Isomeric Impurities in Cefotiam Hydrochloride [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

Spectroscopic Analysis of Cefotiam Dihydrochloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Cefotiam dihydrochloride (B599025) hydrate (B1144303), a semisynthetic, broad-spectrum cephalosporin (B10832234) antibiotic. The guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation and characterization of this important active pharmaceutical ingredient (API).

Introduction

Cefotiam is a parenteral third-generation cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[2][3] A thorough understanding of its chemical structure and purity is paramount for ensuring its safety and efficacy. This guide outlines the key spectroscopic techniques employed for the comprehensive analysis of Cefotiam dihydrochloride hydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques like HSQC, HMBC, and NOESY, provide detailed information about the molecular framework.

Experimental Protocol

-

Instrument: Varian INOVA 600 MHz NMR Spectrometer

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

Temperature: 25°C

-

Internal Standard: Tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm) and the residual solvent peak for ¹³C NMR (DMSO-d₆ at δ = 39.5 ppm).

-

Data Acquisition: Standard pulse programs are used for 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) experiments.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data of Cefotiam in DMSO-d₆ (600 MHz) [4][5]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-29 | 6.25 | s | - |

| H-6 | 4.95 | d | 4.8 |

| H-7 | 5.54 | dd | 4.8, 8.4 |

| H-4a | 3.59 | d | 17.4 |

| H-4b | 3.32 | d | 17.4 |

| H-10a | 4.37 | d | 12.6 |

| H-10b | 4.26 | d | 12.6 |

| H₃-20, 21 | 2.16 | s | - |

Table 2: ¹³C NMR Spectroscopic Data of Cefotiam in DMSO-d₆ [4]

| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

| C-2 | 123.4 | C |

| C-3 | 128.9 | C |

| C-4 | 26.2 | CH₂ |

| C-6 | 57.5 | CH |

| C-7 | 58.7 | CH |

| C-8 | 164.0 | C |

| C-10 | 45.1 | CH₂ |

| C-12 | 155.0 | C |

| C-14 | 55.4 | CH₂ |

| C-15 | 45.0 | CH₂ |

| C-17 | 150.2 | C |

| C-18 | 169.9 | C |

| C-20 | 45.0 | CH₃ |

| C-21 | 45.0 | CH₃ |

| C-23 | 169.9 | C |

| C-24 | 37.1 | CH₂ |

| C-25 | 145.6 | C |

| C-27 | 168.3 | C |

| C-29 | 102.5 | CH |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key structural features. While a definitive spectrum from the Japanese Pharmacopoeia was not accessible, the following table outlines the probable characteristic absorption bands based on the known structure of Cefotiam and general IR principles.

Experimental Protocol

-

Instrument: Fourier-transform infrared (FTIR) spectrophotometer

-

Sample Preparation: Potassium bromide (KBr) disk method

-

Wavenumber Range: 4000-400 cm⁻¹

Data Presentation

Table 3: Probable Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | O-H (hydrate), N-H (amine, amide) | Stretching |

| ~3050 | C-H (aromatic/vinylic) | Stretching |

| ~2950 | C-H (aliphatic) | Stretching |

| ~1770 | C=O (β-lactam) | Stretching |

| ~1670 | C=O (amide) | Stretching |

| ~1610 | C=C, C=N | Stretching |

| ~1540 | N-H | Bending |

| ~1370 | C-H | Bending |

| ~1270 | C-O | Stretching |

| ~1100 | C-N | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Experimental Protocol

-

Instrument: Column-switching HPLC-MS system

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode

-

Electrospray Voltage: 4,500 V

-

Ion Source Temperature: 500°C

-

Curtain Gas Flow: 20 arbitrary units

-

Ion Source Gas 1: 60 arbitrary units

-

Ion Source Gas 2: 65 arbitrary units

-

Collision Gas: High

-

Declustering Potential: 71.0 V

-

Collision Energy: 10.00 V

Data Presentation

Table 4: Mass Spectrometry Data for Cefotiam [4][5]

| Ion | m/z |

| [M+H]⁺ | 526.3 |

| [M+Na]⁺ | 548.2 |

| Characteristic Fragment Ions | |

| Fragment 1 | 498.1 |

| Fragment 2 | 385.0 |

| Fragment 3 | 198.1 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Mechanism of Action

The antibacterial activity of Cefotiam results from the inhibition of bacterial cell wall synthesis. The following diagram depicts this signaling pathway.

References

Cefotiam Dihydrochloride Hydrate: An In-depth Technical Guide on its Binding Affinity to Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding affinity of cefotiam (B1212589) dihydrochloride (B599025) hydrate, a second-generation cephalosporin (B10832234) antibiotic, to its molecular targets, the penicillin-binding proteins (PBPs). Understanding the specific interactions between cefotiam and various PBPs is crucial for elucidating its spectrum of activity, bactericidal efficacy, and the underlying mechanisms of bacterial resistance. This document presents quantitative binding data, detailed experimental protocols, and visual diagrams of the mechanism of action and experimental workflows.

Mechanism of Action: PBP Inhibition

Cefotiam, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] The primary molecular targets of this action are the penicillin-binding proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][2][3] Peptidoglycan provides structural integrity to the bacterial cell wall, protecting the organism from osmotic lysis.[1]

PBPs catalyze the cross-linking of peptidoglycan chains through a transpeptidation reaction.[3] Cefotiam's structure mimics the D-Ala-D-Ala moiety of the natural substrate of the PBP. This allows the drug to bind to the active site of the PBP, where the β-lactam ring is attacked by a serine residue, forming a stable, covalent acyl-enzyme complex.[3] This irreversible inhibition of PBP transpeptidase activity prevents the formation of essential peptidoglycan cross-links, leading to a weakened cell wall, cell elongation or filamentation, and ultimately, cell lysis and bacterial death.[1][4] Cefotiam has demonstrated a high affinity for multiple PBPs, including PBP1a, PBP1b, and PBP3, which contributes to its broad-spectrum activity.[1]

Quantitative Binding Affinity Data

The binding affinity of cefotiam for specific PBPs is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the binding of a labeled probe to the PBP. Lower IC50 values indicate a higher binding affinity.

Recent studies on Salmonella Typhimurium have provided specific IC50 values for cefotiam against several key PBPs, highlighting its potent activity. The data reveals a particularly high affinity for PBP3SAL, an alternative PBP used by Salmonella inside host eukaryotic cells.[5]

| Target PBP | Bacterial Strain Context | Cefotiam IC50 (mg/mL) | Reference |

| PBP3SAL | S. Typhimurium ΔPBP3SAL | 0.0004 | [5][6] |

| PBP3 | S. Typhimurium ΔPBP3 | 0.00375 | [5][6] |

| PBP1A/1B | S. Typhimurium ΔPBP3 | 0.004 | [5][6] |

| PBP1A/1B | S. Typhimurium ΔPBP3SAL | 0.0028 | [5][6] |

Experimental Protocol: Competitive PBP Binding Assay

The determination of cefotiam's IC50 values against various PBPs is commonly performed using a competitive binding assay with a fluorescently labeled β-lactam, such as Bocillin™ FL (a derivative of penicillin).[5][7] This method allows for the visualization and quantification of PBP inhibition.

Objective

To determine the concentration of cefotiam required to inhibit 50% of the binding of a fluorescently labeled penicillin derivative (Bocillin™ FL) to specific PBPs in bacterial membrane extracts.

Materials

-

Bacterial strain of interest (e.g., S. Typhimurium)

-

Cefotiam dihydrochloride hydrate

-

Bocillin™ FL (fluorescent penicillin probe)

-

Lysis buffer (e.g., 10 mM Tris-HCl, pH 8)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

SDS-PAGE reagents and equipment

-

Fluorescence imager

-

Densitometry analysis software

Methodology

-

Preparation of Membrane Fractions:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Harvest cells by centrifugation and wash them with an appropriate buffer (e.g., 10 mM Tris, pH 8).[8]

-

Resuspend the cell pellet in lysis buffer and lyse the cells using a French press or sonication.[8]

-

Perform a low-speed centrifugation to remove intact cells and large debris.

-

Subject the supernatant to high-speed ultracentrifugation to pellet the cell membranes.

-

Wash the membrane pellet to remove any remaining cytoplasmic proteins and resuspend it in a suitable buffer.[8] The protein concentration of the membrane preparation should be determined.

-

-

Competitive Binding Reaction:

-

In separate microcentrifuge tubes, incubate a fixed amount of the membrane protein preparation with serially diluted concentrations of cefotiam for a specific period (e.g., 10-30 minutes) at room temperature or 37°C.[5][9] Include a control sample with no cefotiam.

-

Add a fixed, subsaturating concentration of Bocillin™ FL to each tube to label the PBPs that are not inhibited by cefotiam.[5]

-

Incubate for an additional 10 minutes at room temperature to allow the fluorescent probe to bind.[8][9]

-

Terminate the reaction by adding an excess of cold, unlabeled penicillin G or by adding SDS-PAGE sample buffer.

-

-

Detection and Analysis:

-

Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the fluorescently labeled PBPs directly in the gel using a fluorescence imager.[7] The intensity of the fluorescent band for each PBP will be inversely proportional to the binding affinity of cefotiam.

-

Quantify the fluorescence intensity of each PBP band using densitometry software.[7]

-

For each cefotiam concentration, calculate the percentage of Bocillin™ FL binding relative to the no-cefotiam control.

-

Plot the percentage of binding against the logarithm of the cefotiam concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[7][10]

-

References

- 1. What is the mechanism of Cefotiam Hydrochloride? [synapse.patsnap.com]

- 2. What is Cefotiam Hydrochloride used for? [synapse.patsnap.com]

- 3. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cefotaxime: binding affinity to penicillin-binding proteins and morphological changes of Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Affinity of cefotiam for the alternative penicillin binding protein PBP3SAL used by Salmonella inside host eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 9. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Cefotiam Dihydrochloride Hydrate Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam is a parenteral second-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its bactericidal action is derived from the inhibition of bacterial cell wall synthesis.[2][4][5] This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Cefotiam dihydrochloride (B599025) hydrate (B1144303), with a specific focus on its efficacy against clinically relevant Gram-positive bacteria. The information presented herein is intended to support research, scientific, and drug development endeavors.

Mechanism of Action

Cefotiam, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls.[2][4][6] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan.[4][5][7] This disruption of the cell wall integrity leads to cell lysis and bacterial death. Cefotiam has shown resistance to some β-lactamases produced by Gram-negative bacteria.[1][6]

In Vitro Antibacterial Spectrum

The following tables summarize the in vitro activity of Cefotiam against a range of Gram-positive bacteria, as determined by Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an in vitro susceptibility test.[4]

Table 1: In Vitro Activity of Cefotiam against Staphylococcus species

| Organism | Strain Type | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | Unspecified | 27 | 0.5 - 1.0[4][8] | - | - |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | - | - | - |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | 100 - 1600[4] | - | - |

| Staphylococcus albus | - | 8 | 0.25 - 0.5[8] | - | - |

| Staphylococcus epidermidis | - | - | Mean MIC < 1.5[9] | - | - |

Note: Directly comparable MIC₅₀ and MIC₉₀ values for Cefotiam against distinct MSSA and MRSA populations were not consistently available in the reviewed literature. The provided range for unspecified S. aureus strains suggests good potency, while the range against MRSA indicates significant resistance.[4]

Table 2: In Vitro Activity of Cefotiam against Streptococcus species

| Organism | Strain Type | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae | Penicillin-Susceptible | - | Mean MIC < 1.5[9][10] | - | - |

| Streptococcus pneumoniae | Penicillin-Intermediate | - | Increased MICs[10] | - | - |

| Streptococcus pneumoniae | Penicillin-Resistant | - | Less active[10] | - | - |

| Haemolytic streptococci | - | 29 | 0.06 - 4[8] | - | - |

| Streptococcus viridans | - | 6 | 0.06 - 4[8] | - | - |

| Streptococcus pyogenes | - | - | Mean MIC < 1.5[9] | - | - |

Table 3: In Vitro Activity of Cefotiam against Enterococcus species

| Organism | Strain Type | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Enterococcus faecalis | - | - | Generally resistant[10] | - | - |

Experimental Protocols

The determination of in vitro antibacterial susceptibility of Cefotiam is typically performed using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a commonly employed technique.

Broth Microdilution Method for MIC Determination

-

Preparation of Bacterial Inoculum:

-

Bacterial isolates are cultured on appropriate agar (B569324) media to obtain isolated colonies.

-

Several colonies are used to inoculate a suitable broth medium.

-

The broth culture is incubated until it reaches a specified turbidity, corresponding to a standardized bacterial concentration (e.g., 0.5 McFarland standard).

-

The standardized suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

-

-

Preparation of Antibiotic Dilutions:

-

Inoculation and Incubation:

-

Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the prepared bacterial suspension.[4]

-

A growth control well (broth and inoculum only) and a sterility control well (broth only) are included.[4]

-

The plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.[4]

-

-

MIC Determination:

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action of Cefotiam

Caption: Simplified signaling pathway of Cefotiam's mechanism of action.

References

- 1. Cefotiam - Wikipedia [en.wikipedia.org]

- 2. What is Cefotiam Hydrochloride used for? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Cefotiam Hydrochloride? [synapse.patsnap.com]

- 6. mims.com [mims.com]

- 7. Cefotiam | C18H23N9O4S3 | CID 43708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. [Clinical laboratory approach for determination of effective dose of cefotiam. Observation from disc susceptibility test and MICs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cefotiam: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]

In Vitro Antibacterial Spectrum of Cefotiam Dihydrochloride Hydrate Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotiam, a second-generation cephalosporin (B10832234), has demonstrated a significant breadth of activity against a variety of clinically relevant Gram-negative bacteria. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Cefotiam dihydrochloride (B599025) hydrate (B1144303), with a focus on quantitative susceptibility data and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents. This document summarizes key findings on the minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of tested isolates, and outlines the standardized protocols for determining these values.

Introduction

Cefotiam is a parenteral cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It has shown efficacy against a range of Gram-positive and Gram-negative bacteria. Understanding the in vitro antibacterial spectrum of Cefotiam is crucial for its appropriate clinical application and for guiding further research and development efforts. This guide focuses specifically on its activity against Gram-negative organisms, a group that includes a number of pathogens of significant clinical concern.

In Vitro Antibacterial Activity

The in vitro potency of Cefotiam against various Gram-negative bacteria has been evaluated in numerous studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of Cefotiam's activity. The MIC50 and MIC90 represent the concentrations of Cefotiam required to inhibit the growth of 50% and 90% of the tested bacterial isolates, respectively.

Activity Against Enterobacteriaceae

A study conducted in Japan provided valuable insights into the susceptibility of various Enterobacteriaceae to Cefotiam. The results, as determined by the agar (B569324) dilution method, are presented in Table 1.

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 102 | 0.1 – >100 | 0.78 | 6.25 |

| Klebsiella pneumoniae | 100 | 0.1 – 50 | 0.39 | 1.56 |

| Proteus mirabilis | 100 | 0.05 – 12.5 | 0.2 | 0.78 |

| Proteus (indole-positive) | 100 | 0.2 – >100 | 1.56 | 100 |

| Enterobacter spp. | 100 | 0.2 – >100 | 1.56 | >100 |

| Serratia marcescens | 100 | 0.78 – >100 | 12.5 | >100 |

Table 1: In Vitro Activity of Cefotiam Against Enterobacteriaceae (Data from a 1983 Japanese study).

Activity Against Other Gram-Negative Bacteria

Cefotiam has also demonstrated activity against other clinically important Gram-negative bacteria, such as Haemophilus influenzae. One study reported a modal MIC of 4 mg/L for Cefotiam against this organism.

Experimental Protocols

The determination of in vitro antibacterial susceptibility is performed using standardized methods to ensure reproducibility and comparability of data. The most common methods are broth microdilution and agar dilution, with guidelines provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. A standardized protocol based on CLSI guidelines is outlined below.

3.1.1. Materials

-

Cefotiam dihydrochloride hydrate powder

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

3.1.2. Procedure

-

Preparation of Cefotiam Stock Solution: A stock solution of Cefotiam is prepared by dissolving the powder in a suitable solvent to a known concentration.

-

Serial Dilutions: Two-fold serial dilutions of the Cefotiam stock solution are prepared in MHB directly in the wells of the microtiter plate. Each well will contain a specific concentration of the antibiotic.

-

Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the serially diluted Cefotiam is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are also included.

-

Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is determined as the lowest concentration of Cefotiam that completely inhibits visible growth of the bacterium.

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, upon which the bacterial inoculum is then spotted.

3.2.1. Materials

-

This compound powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculator (e.g., Steers replicator)

-

Incubator (35°C ± 2°C)

3.2.2. Procedure

-

Preparation of Cefotiam-Agar Plates: A series of agar plates are prepared, each containing a different concentration of Cefotiam. This is achieved by adding appropriate volumes of a Cefotiam stock solution to molten MHA before it solidifies. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method and then diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

Inoculation: The surface of each agar plate is inoculated with the standardized bacterial suspension using a replicator that delivers a fixed volume to a specific spot.

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours.

-

Reading of Results: The MIC is the lowest concentration of Cefotiam that prevents the growth of the bacterial colonies.

Visualizations

To further illustrate the concepts and workflows discussed in this guide, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of action of Cefotiam.

Pharmacokinetics and Pharmacodynamics of Cefotiam Dihydrochloride Hydrate in Preclinical Animal Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam (B1212589) dihydrochloride (B599025) hydrate (B1144303) is a second-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] As a beta-lactam antibiotic, its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Cefotiam in various preclinical animal models, offering valuable insights for researchers and professionals involved in drug development and infectious disease research.

Pharmacokinetics

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to understanding its efficacy and safety. While comprehensive preclinical pharmacokinetic data for Cefotiam dihydrochloride hydrate is not extensively published in a consolidated form, this section summarizes available information and includes data from closely related cephalosporins to provide a comparative perspective.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Cefotiam and related cephalosporins in various preclinical animal models following intravenous (IV) and intramuscular (IM) administration.

Table 1: Intravenous Pharmacokinetic Parameters of Cefotiam and Related Cephalosporins

| Animal Model | Compound | Dose (mg/kg) | Cmax (µg/mL) | t½ (h) | AUC (µg·h/mL) | Vd (L/kg) | Cl (L/h/kg) | Reference |

| Dog | Cefotaxime (B1668864) | 10 | - | 0.8 | - | 0.48-0.51 | 0.58-0.64 | [3] |

| Dog | Cefotaxime | 20 | - | 0.8 | - | 0.48-0.51 | 0.58-0.64 | [3] |

| Dog | Cefetamet (B193807) | 95 | 42.85 ± 11.79 | 1.66 ± 0.36 | 80.10 ± 28.92 | - | - | [4] |

| Dog | Cefetamet | 190 | 93.50 ± 30.51 | 1.47 ± 0.13 | 1.47 ± 0.13 | - | - | [4] |

| Dog | Cefetamet | 380 | 185.74 ± 113.83 | 1.60 ± 0.38 | 263.20 ± 73.27 | - | - | [4] |

| Rat, Dog, Monkey | Ceftizoxime (B193995) | - | - | - | - | - | - | [5] |

Table 2: Intramuscular Pharmacokinetic Parameters of Cefotiam and Related Cephalosporins

| Animal Model | Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |

| Dog | Cefotaxime | 10 | - | - | 1.52 | - | - | [3] |

| Dog | Cefotaxime | 20 | - | - | 1.53 | - | - | [3] |

| Human | Cefotiam | 1 g (total dose) | 16.6 ± 5.1 | 0.75 - 1 | - | - | - | [6] |

Specific preclinical data for intramuscular administration of Cefotiam was limited in the reviewed literature. Human data is provided for reference.

Distribution

Cefotiam exhibits good tissue penetration, an essential characteristic for treating infections at various sites. High concentrations of Cefotiam have been observed in tissues such as the kidney, heart, ear, prostate, and genital tract, as well as in fluids like bile and ascitic fluid.[7] The apparent volume of distribution is noted to be 2 to 3 times higher than that of many other cephalosporins, suggesting extensive distribution into tissues.[7] Protein binding for Cefotiam is approximately 40%.[7]

Metabolism and Excretion

Cefotiam is characterized by its stability against hepatic metabolism.[7] The primary route of elimination is renal, with 50% to 70% of the administered dose being rapidly excreted unchanged in the urine within 12 hours.[7] Biliary excretion also contributes to a lesser extent.

Experimental Protocols: Pharmacokinetics

Standard preclinical pharmacokinetic studies for cephalosporins like Cefotiam generally follow the methodologies outlined below.

Animal Models and Husbandry

Commonly used preclinical species include mice, rats, rabbits, dogs, and monkeys. Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with standard laboratory chow and water ad libitum.[8]

Drug Administration and Dosing

-

Intravenous (IV) Administration: this compound is dissolved in a suitable vehicle, such as sterile saline. The solution is administered as a bolus injection or a short infusion, typically into a tail vein in rodents or a cephalic or saphenous vein in larger animals.

-

Intramuscular (IM) Administration: The drug solution is injected into a major muscle mass, such as the quadriceps femoris in rodents or the gluteal muscles in larger animals.

Blood Sample Collection

Serial blood samples are collected at predetermined time points post-dosing. Common sampling sites include the tail vein or retro-orbital sinus in rodents, and the cephalic or jugular vein in larger animals. Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma, which is then stored frozen until analysis.[9]

Analytical Methodology: Quantification of Cefotiam

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the gold standard for quantifying Cefotiam in biological matrices.[10][11][12]

-

Sample Preparation: Plasma samples typically undergo protein precipitation with an organic solvent like acetonitrile (B52724) or methanol. This is followed by centrifugation to remove the precipitated proteins. The resulting supernatant may be further purified using solid-phase extraction (SPE) before injection into the HPLC system.[13]

-

Chromatographic Conditions: A reversed-phase C18 column is commonly used for separation. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol), run in either an isocratic or gradient elution mode.

-

Detection: UV detection is often set at a wavelength where Cefotiam exhibits maximum absorbance. For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed, monitoring specific precursor-to-product ion transitions for Cefotiam and an internal standard.[10][12]

Pharmacodynamics

The pharmacodynamics of an antibiotic describes the relationship between drug concentration and its antimicrobial effect. For beta-lactams like Cefotiam, the primary pharmacodynamic index predictive of efficacy is the time that the free drug concentration remains above the minimum inhibitory concentration (T>MIC).

Mechanism of Action

Cefotiam, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] The key steps in this process are:

-

Penetration: Cefotiam penetrates the outer membrane of Gram-negative bacteria to reach its target.

-

Target Binding: It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.

-

Inhibition of Transpeptidation: By binding to PBPs, Cefotiam inhibits the transpeptidation reaction, which is the cross-linking of peptidoglycan chains.

-

Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.

Pharmacodynamic Parameters

The efficacy of Cefotiam is evaluated in various preclinical infection models. The primary endpoint is often the 50% effective dose (ED50), which is the dose required to protect 50% of the infected animals from mortality or to achieve a significant reduction in bacterial load.

Table 3: In Vivo Efficacy of Cefotiam in Preclinical Infection Models

| Animal Model | Infection Model | Pathogen | Efficacy Parameter | Result | Reference |

| Mouse | Pneumonia | Klebsiella pneumoniae DT-S | Therapeutic Effect | Cefotiam was ~8 times more active than cefazolin (B47455) | [14] |

| Mouse | Septicemia | Staphylococcus aureus | ED50 | - | [2] |

| Rat | Pneumonia | Pseudomonas aeruginosa | Bacterial Load Reduction | - | [15] |

Specific ED50 values for Cefotiam were not consistently available in the reviewed literature.

Experimental Protocols: Pharmacodynamics

Animal Infection Models

-

Mouse Septicemia Model:

-

Bacterial Challenge: Mice are intraperitoneally injected with a lethal dose of a bacterial suspension (e.g., Staphylococcus aureus).[1][2]

-

Treatment: Cefotiam is administered at various dose levels at specified time points post-infection (e.g., 1 and 6 hours).

-

Endpoint: Mortality is recorded over a period of several days (e.g., 7 days). The ED50 is calculated based on the survival data.[2]

-

-

Rat Pneumonia Model:

-

Bacterial Challenge: Rats are anesthetized and intratracheally inoculated with a bacterial suspension (e.g., Klebsiella pneumoniae or Pseudomonas aeruginosa) to induce pneumonia.[15]

-

Treatment: Cefotiam is administered at different dosages and schedules starting at a defined time after infection.

-

Endpoint: At the end of the treatment period, animals are euthanized, and their lungs are aseptically removed. The lungs are homogenized, and serial dilutions are plated on appropriate agar (B569324) to determine the bacterial load (colony-forming units per gram of tissue). Efficacy is assessed by the reduction in bacterial counts compared to untreated controls.[15]

-

Conclusion

References

- 1. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]

- 2. unthsc.edu [unthsc.edu]

- 3. Pharmacokinetics and clinical efficacy of cefotaxime for the treatment of septicaemia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of oral and intravenous cefetamet in dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of ceftizoxime in animals after parenteral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of cefotiam in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics of cefotiam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Pharmacokinetics of cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Liquid chromatography-tandem mass spectrometry methods for clinical quantitation of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iosrjournals.org [iosrjournals.org]

- 12. scienceopen.com [scienceopen.com]

- 13. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic effects of cefotiam and cefazolin on experimental pneumonia caused by Klebsiella pneumoniae DT-S in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Treatment of experimental pneumonia in rats caused by a PER-1 extended-spectrum beta-lactamase-producing strain of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability Under Scrutiny: An In-Depth Technical Guide to the Chemical Stability and Degradation of Cefotiam Dihydrochloride Hydrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of Cefotiam dihydrochloride (B599025) hydrate (B1144303) in aqueous solutions. Cefotiam is a second-generation cephalosporin (B10832234) antibiotic, and understanding its stability profile is critical for the development of safe, effective, and stable pharmaceutical formulations. This document synthesizes available scientific information on its degradation kinetics, identifies key degradation products, and outlines the experimental methodologies used in its stability assessment.

Chemical Profile of Cefotiam Dihydrochloride Hydrate

Cefotiam is a β-lactam antibiotic characterized by a 7-amino-thiazolylacetamido side chain and a 1-(2-dimethylaminoethyl)-1H-tetrazol-5-ylthiomethyl group at position 3 of the dihydrothiazine ring. Its chemical structure is susceptible to degradation in aqueous environments, primarily through hydrolysis of the β-lactam ring, a characteristic vulnerability of this class of antibiotics. The stability of Cefotiam is significantly influenced by factors such as pH, temperature, and the presence of buffers or oxidizing agents.

Degradation Pathways and Products

Forced degradation studies are instrumental in elucidating the potential degradation pathways and identifying the resulting degradation products of a drug substance. For Cefotiam dihydrochloride, these studies have been conducted under various stress conditions, including acidic, alkaline, oxidative, and thermal stress, as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.

Isomerization

Under thermal stress and during long-term storage, Cefotiam has been shown to form isomeric impurities. Two notable isomers have been identified and characterized using advanced analytical techniques such as column-switching High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1][2][3].

-

Δ³(4)-Isomer of Cefotiam (Impurity 1): This isomer is formed by the migration of the double bond within the dihydrothiazine ring from the Δ² to the Δ³ position. Its formation is particularly noted under high-temperature conditions[1][3].

-

C-7 Epimer of Cefotiam (Impurity 2): While not explicitly detailed in the provided search results for Cefotiam, the potential for epimerization at the C-7 position is a known degradation pathway for cephalosporins.

The structures of Cefotiam and its identified Δ³(4)-isomer are presented below.

Figure 1: Chemical Structures of Cefotiam and its Δ³(4)-Isomer

Caption: Structures of Cefotiam and its Δ³(4)-isomeric impurity.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for β-lactam antibiotics. While specific quantitative data for Cefotiam is limited in the available literature, the degradation of other cephalosporins provides a general model for its hydrolytic behavior.

-

Acidic Conditions: In acidic solutions, the primary degradation pathway is the hydrolysis of the β-lactam ring. For some cephalosporins, this can be followed by further reactions, such as the formation of lactones if a suitable side chain is present[4][5].

-

Alkaline Conditions: Under alkaline conditions, the hydrolysis of the β-lactam ring is also the predominant reaction, and it is generally base-catalyzed[4][5].

Oxidative Degradation

Exposure to oxidizing agents can lead to the degradation of Cefotiam. The specific degradation products formed under oxidative stress have not been fully elucidated in the provided search results.

The proposed primary degradation pathways of Cefotiam are visualized in the following diagram.

Caption: Proposed degradation pathways of Cefotiam under various stress conditions.

Quantitative Data on Cefotiam Stability

| Stress Condition | Reagent/Parameter | Duration | Observation | Reference |

| Acidic Hydrolysis | 0.1 M HCl | 3 hours (Room Temp.) | Degradation Observed | [1] |

| Alkaline Hydrolysis | 0.1 M NaOH | 3 hours (Room Temp.) | Degradation Observed | [1] |

| Oxidation | 10% H₂O₂ | 20 minutes (Room Temp.) | Degradation Observed | [1] |

| Thermal Stress | 60°C | 5 days | Formation of Δ³(4)-isomer | [1] |

| Thermal Stress | 80°C | 12 hours | Formation of Δ³(4)-isomer | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the stability and degradation studies of Cefotiam.

Forced Degradation Studies

A general workflow for conducting forced degradation studies on Cefotiam is outlined below.

Caption: General experimental workflow for forced degradation studies of Cefotiam.

Protocol for Forced Degradation: [1]

-

Acidic Degradation: 20 mg of Cefotiam hydrochloride is dissolved in 1.0 mL of 0.1 M HCl and maintained at room temperature for 3 hours. The sample is then neutralized before further dilution.

-

Alkaline Degradation: 20 mg of Cefotiam hydrochloride is dissolved in 1.0 mL of 0.1 M NaOH and maintained at room temperature for 3 hours. The sample is then neutralized.

-

Oxidative Degradation: 20 mg of Cefotiam hydrochloride is dissolved in 1.0 mL of 10% H₂O₂ and stored at room temperature for 20 minutes.

-

Thermal Degradation: Samples are heated at 60°C for 5 days or at 80°C for 12 hours in an oven.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating Cefotiam from its degradation products. A typical method would involve a reversed-phase column and a gradient elution.

-

Column: Kromasil reversed-phase C18 column (4.6 × 250 mm, 5 μm)[2].

-

Mobile Phase: A gradient elution with a mixture of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used.

-

Detection: UV detection at 254 nm is suitable for Cefotiam[2].

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification and structural elucidation of degradation products. Electrospray ionization (ESI) in positive ion mode is often used for the analysis of cephalosporins.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for the definitive structural characterization of isolated degradation products[1].

Conclusion and Future Perspectives

The stability of this compound in aqueous solutions is a critical factor influencing its formulation development and shelf-life. While forced degradation studies have identified isomerization as a key degradation pathway under thermal stress, and hydrolysis of the β-lactam ring is expected under acidic and alkaline conditions, a comprehensive quantitative understanding of its degradation kinetics is still lacking in the public literature.

Future research should focus on:

-

Determining the pH-rate profile of Cefotiam degradation to identify the pH of maximum stability.

-

Conducting temperature-dependent kinetic studies to calculate activation energies and predict shelf-life under various storage conditions.

-

Comprehensive structural elucidation of all major degradation products formed under different stress conditions to fully map the degradation pathways.

This in-depth knowledge will enable the rational design of stable Cefotiam formulations and ensure the delivery of a safe and efficacious product to patients.

References

- 1. researchgate.net [researchgate.net]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of Cefotiam dihydrochloride hydrate in various laboratory solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of Cefotiam dihydrochloride (B599025) hydrate (B1144303) in a range of common laboratory solvents. The information contained herein is intended to support research, development, and formulation activities involving this second-generation cephalosporin (B10832234) antibiotic.

Executive Summary

Cefotiam dihydrochloride hydrate, a potent antibiotic, exhibits high solubility in aqueous solutions and polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). Its solubility in alcohols such as methanol (B129727) and ethanol (B145695) is more limited. This document presents available quantitative and qualitative solubility data, outlines standard experimental protocols for solubility determination, and provides a visual representation of the experimental workflow. Understanding the solubility characteristics of this compound is critical for its effective formulation and application in both research and clinical settings.

Solubility Data

The solubility of this compound has been evaluated in several laboratory solvents. The available data, collated from various sources, are summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature, pH, and the polymorphic form of the compound. The data presented here should be considered as a guideline, and it is recommended to perform specific solubility studies as required for your application.

| Solvent | Chemical Formula | Solubility | Remarks |

| Water | H₂O | Freely soluble; >1 mg/mL (at pH 4.5)[1]; >5 mg/mL; 33.33 mg/mL[2]; ≥22 M | High solubility is observed in aqueous media. The wide range of reported values may be attributed to different experimental conditions (e.g., pH, temperature). |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | ≥50 mg/mL; 100 mg/mL[3] | Exhibits high solubility in this polar aprotic solvent. |

| Methanol | CH₃OH | Soluble[1] | Qualitative data indicates solubility, but specific quantitative values are not readily available in the literature. |

| Ethanol | C₂H₅OH | Slightly soluble[1] | Limited solubility is reported. |

| Acetone | (CH₃)₂CO | Data not available | |

| Acetonitrile | CH₃CN | Data not available | |

| Dimethylformamide (DMF) | (CH₃)₂NCH | Data not available |

Experimental Protocols

The determination of the solubility of an active pharmaceutical ingredient (API) like this compound is a fundamental component of its physicochemical characterization. The following section details a generalized experimental protocol based on the widely accepted shake-flask method for determining equilibrium solubility.

Objective:

To determine the equilibrium solubility of this compound in a selection of laboratory solvents at a specified temperature.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., Water, DMSO, Methanol, Ethanol) of appropriate grade

-

Calibrated analytical balance

-

Vials or flasks with airtight seals

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a calibrated UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

Methodology:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary, particularly for HPLC analysis. For aqueous solubility, prepare buffered solutions at the desired pH.

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials securely and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the constant temperature to permit the undissolved solid to sediment. Alternatively, centrifuge the samples at the same temperature to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. Discard the initial portion of the filtrate to avoid any potential adsorption onto the filter membrane.

-

Quantification:

-

HPLC Analysis: Prepare a series of calibration standards of this compound of known concentrations in the respective solvent. Analyze both the standards and the filtered sample solutions by HPLC. The concentration of the dissolved compound in the sample is determined by comparing its peak area to the calibration curve.

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore and the solvent does not interfere, a UV-Vis spectrophotometer can be used. A calibration curve is generated using standards of known concentrations, and the absorbance of the filtered sample is measured to determine its concentration.

-

-

Data Analysis: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

References

The Unseen Battlefield: A Technical Deep Dive into the Structure-Activity Relationship of Cefotiam Dihydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Cefotiam (B1212589) dihydrochloride (B599025) hydrate (B1144303), a second-generation cephalosporin (B10832234), has long been a stalwart in the clinician's armamentarium against bacterial infections. Its efficacy, however, is not a matter of chance but a finely tuned interplay between its molecular architecture and its interaction with bacterial targets. This in-depth technical guide unpacks the critical structure-activity relationships (SAR) of Cefotiam, providing a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and leverage its antimicrobial properties.

The Molecular Blueprint: Cefotiam's Chemical Structure and its Significance

Cefotiam's core is the 7-aminocephalosporanic acid (7-ACA) nucleus, a common feature of cephalosporin antibiotics.[1] Its unique properties arise from the specific side chains attached at the C-7 and C-3 positions of this nucleus.

-

C-7 Acyl Side Chain: The (2-amino-1,3-thiazol-4-yl)acetyl group at the C-7 position is crucial for its antibacterial spectrum.[1] This moiety facilitates potent activity against a range of Gram-positive and Gram-negative bacteria.

-

C-3 Thio-tetrazole Side Chain: The {1-[2-(dimethylamino)ethyl]tetrazol-5-yl}sulfanylmethyl group at the C-3 position significantly influences the pharmacokinetic properties of the drug.[1]

The dihydrochloride hydrate form enhances the compound's stability and solubility for parenteral administration.

Mechanism of Action: A Precise Strike Against Bacterial Defenses

Cefotiam, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[2][3][4] This process is initiated by the binding of Cefotiam to essential bacterial enzymes known as penicillin-binding proteins (PBPs).[2][4]

The binding of Cefotiam to PBPs inhibits their transpeptidase activity, which is responsible for the cross-linking of peptidoglycan chains, the primary structural component of the bacterial cell wall.[2][4] This inhibition leads to a cascade of events culminating in cell death.

References

In-Depth Technical Guide: Cefotiam Dihydrochloride Hydrate Crystal Structure and Polymorphism Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotiam (B1212589) dihydrochloride (B599025) hydrate (B1144303), a second-generation cephalosporin (B10832234) antibiotic, is a critical active pharmaceutical ingredient (API) whose solid-state properties can significantly influence its stability, dissolution, and bioavailability. This technical guide provides a comprehensive overview of the available scientific and patent literature concerning the crystal structure and polymorphism of cefotiam dihydrochloride hydrate. While a complete academic polymorph screen and detailed crystallographic data for multiple forms are not extensively reported in publicly accessible literature, this guide consolidates the existing information, primarily from patent disclosures, to offer insights into its solid-state chemistry. This document summarizes known crystalline forms, presents available quantitative data, details experimental protocols for characterization, and provides visualizations to aid in understanding the preparation and potential solid-state transformations of this important antibiotic.

Introduction

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a phenomenon of paramount importance in the pharmaceutical industry. Different polymorphs of the same API can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can directly impact the safety and efficacy of the final drug product. Cefotiam dihydrochloride, as a hydrochloride salt, has the potential to form various crystalline structures, including hydrates and solvates. A thorough understanding and control of its polymorphic landscape are crucial for robust formulation development and regulatory compliance.

This guide aims to provide a detailed technical overview of the current knowledge regarding the crystal structure and polymorphism of this compound. It is designed to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of cefotiam-based pharmaceutical products.

Crystalline Forms of Cefotiam Dihydrochloride

Based on the available patent literature, at least one distinct crystalline form of cefotiam hydrochloride has been characterized. The primary analytical technique used for its identification is X-ray Powder Diffraction (XRPD).

Crystalline Form I

A specific crystalline form of cefotiam hydrochloride has been detailed in patent literature[1]. The characteristic XRPD peaks for this form are summarized in the table below.

Table 1: X-ray Powder Diffraction Peaks for Cefotiam Hydrochloride Crystalline Form I [1]

| 2θ Angle (°) |

| 10.981 |

| 14.959 |

| 18.320 |

| 19.141 |

| 19.399 |

| 23.121 |

| 27.440 |

Data obtained using Cu-Kα radiation.

The patent suggests that this crystalline form exhibits high purity, good stability, low water content, and low residual organic solvents, making it suitable for pharmaceutical use[1].

Experimental Protocols

The following sections detail the methodologies for the preparation and characterization of crystalline cefotiam dihydrochloride as inferred from patent literature.

Preparation of Crystalline Cefotiam Dihydrochloride

The preparation of crystalline cefotiam dihydrochloride often involves a final crystallization step from a suitable solvent system. The choice of solvents and the crystallization conditions are critical in determining the resulting crystalline form.

A common method described in patents involves the following steps[2][3]:

-

Dissolution: Dissolve the crude cefotiam hydrochloride in an aqueous solution, often with the addition of hydrochloric acid.

-

Antisolvent Addition: Induce crystallization by adding a hydrophilic organic solvent (antisolvent) such as acetone (B3395972) or ethanol (B145695).

-

Crystallization: Stir the solution at a controlled temperature (typically between 0°C and 25°C) for a specific duration to allow for crystal formation and growth.

-

Isolation: Isolate the crystals by filtration.

-

Washing: Wash the isolated crystals with a suitable solvent (e.g., acetone).

-

Drying: Dry the crystals under vacuum at a controlled temperature.

The diagram below illustrates a general workflow for the preparation of crystalline cefotiam dihydrochloride.

Characterization Methods

The characterization of the solid-state properties of this compound relies on several analytical techniques.

XRPD is the primary technique for identifying and differentiating crystalline forms.

-

Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu-Kα radiation source is typically used.

-

Data Collection: The diffraction pattern is recorded over a specific 2θ range, for example, from 5° to 40°.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline form. The positions and relative intensities of the diffraction peaks are used for identification.

DSC is used to measure the thermal properties of the material, such as melting point and phase transitions.

-

Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Instrumentation: A differential scanning calorimeter is used.

-

Method: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. A thermogram is generated by plotting the heat flow as a function of temperature.

-

Data Analysis: Endothermic and exothermic events, such as melting, desolvation, and polymorphic transitions, are identified as peaks in the thermogram.

TGA is employed to determine the water content (for hydrates) and the thermal stability of the compound.

-

Sample Preparation: A small amount of the sample is placed in a tared TGA pan.

-

Instrumentation: A thermogravimetric analyzer is used.

-

Method: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The weight loss of the sample is recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve provides information on the temperature at which weight loss occurs, which can be correlated with the loss of water or solvent molecules, or with thermal decomposition.

Polymorphism and Interconversion

While the existence of multiple polymorphic forms of this compound is suggested by the various preparation methods described in patents employing different solvent systems, a systematic study of these forms and their interconversion pathways is not available in the public domain. The choice of crystallization solvent (e.g., ethanol vs. acetone) and the conditions of crystallization (e.g., temperature, stirring rate) are likely to be critical factors in controlling the polymorphic outcome.

The logical relationship for investigating and controlling the polymorphism of an API like this compound is depicted in the following diagram.

Conclusion and Future Perspectives

The solid-state chemistry of this compound is an area that warrants further investigation. The available information, primarily from patent literature, indicates the existence of at least one crystalline form and suggests the potential for polymorphism. However, a comprehensive, publicly available academic study that fully characterizes the different polymorphic forms, their crystallographic structures, and their interconversion thermodynamics and kinetics is currently lacking.

For drug development professionals, it is imperative to conduct thorough in-house polymorph screening and characterization to ensure the selection of the most stable and appropriate crystalline form for formulation. The experimental protocols and characterization techniques outlined in this guide provide a foundational framework for such studies. Future research in this area would be highly beneficial to the pharmaceutical community, providing a more complete understanding of the solid-state landscape of this important antibiotic and facilitating the development of more robust and reliable drug products.

References

- 1. CN107383063B - Novel crystal form of cefotiam hydrochloride and preparation method - Google Patents [patents.google.com]

- 2. CN104356146A - Method for preparing cefotiam hydrochloride - Google Patents [patents.google.com]

- 3. CN103601737B - A kind of preparation method of cefotiam hydrochloride - Google Patents [patents.google.com]

Cefotiam dihydrochloride hydrate mode of action against beta-lactamase producing bacteria

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cefotiam, a second-generation cephalosporin, remains a relevant antibiotic due to its activity against a range of Gram-positive and Gram-negative bacteria. However, its efficacy is challenged by the ever-increasing prevalence of beta-lactamase-producing bacteria. This technical guide provides an in-depth analysis of the mode of action of Cefotiam dihydrochloride (B599025) hydrate, with a specific focus on its interaction with and susceptibility to beta-lactamase enzymes. We will explore its primary mechanism of action, its stability against various beta-lactamases, and the experimental protocols used to determine its efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Cefotiam's role in an era of growing antimicrobial resistance.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis